1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1248180-56-4) is a disubstituted 3-aminopyrazole derivative with molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g·mol⁻¹. It belongs to the widely exploited 3-aminopyrazole scaffold class, which is a privileged structure in kinase inhibitor and anti-inflammatory drug discovery.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 1248180-56-4
Cat. No. B1428030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
CAS1248180-56-4
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C10H10ClN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-6H,1H3,(H2,12,13)
InChIKeySWIDUGSHKPXBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine – Sourcing Guide for a Key Medicinal Chemistry Building Block


1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1248180-56-4) is a disubstituted 3-aminopyrazole derivative with molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g·mol⁻¹ . It belongs to the widely exploited 3-aminopyrazole scaffold class, which is a privileged structure in kinase inhibitor and anti-inflammatory drug discovery [1]. The compound bears a 3-chlorophenyl substituent at the N1 position and a methyl group at the C5 position of the pyrazole ring, yielding the 3-amino-5-methyl regioisomer. This specific substitution pattern is commercially available as a research chemical from multiple reputable suppliers with a typical minimum purity specification of 95% .

Why Generic Substitution of 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine Fails: Regioisomer Specificity Matters


In the realm of N-aryl-3-aminopyrazoles, subtle changes in substituent position profoundly alter electronic distribution, molecular conformation, and biological target engagement [1]. This compound's 3-amino-5-methyl regioisomer is distinct from its positional isomer, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0), where the methyl and amino groups are swapped . Such differences yield different hydrogen-bonding patterns, dipole moments, and metabolic vulnerability profiles, making the two isomers non-interchangeable in structure-activity relationship (SAR) campaigns [1]. Additionally, the 3-chlorine substitution on the phenyl ring imparts distinct electronic and steric properties compared to the 4-chloro analog, further ruling out simple substitution .

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine


Predicted Lipophilicity Advantage: Target Compound Exhibits Lower logP than 3-Methyl Isomer

The target compound 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine shows a predicted logP of 2.48 [1]. This is significantly lower than the predicted logP of 3.00 for its positional isomer 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) [2], indicating a ~0.52 log unit advantage. Lower logP is generally associated with improved aqueous solubility and reduced off-target promiscuity, key factors in lead optimization [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Structural Isomer Purity: 3-Amino-5-methyl vs. 5-Amino-3-methyl Regioisomer Identity Crucial for Biological Target Engagement

The 3-aminopyrazole core with a 5-methyl substituent provides a specific hydrogen-bond donor/acceptor pattern distinct from the 5-amino-3-methyl regioisomer [1]. In kinase inhibitor design, the 3-amino group often acts as a hinge-binding motif that donates one hydrogen bond to the kinase backbone, while the 5-methyl group provides hydrophobic contacts in the selectivity pocket [2]. The swapped isomer (5-amino-3-methyl) presents a different orientation of these pharmacophoric elements, potentially losing critical interactions. This regiochemical identity is therefore not interchangeable and must be verified by ¹H NMR and HPLC as provided by vendors .

Structure-Activity Relationship Kinase Inhibitors Molecular Recognition

Chlorine Positioning: 3-Chloro vs 4-Chloro Substitution Alters Electronic and Steric Properties

The meta-chlorine substitution on the phenyl ring (3-chloro) imparts a different electronic distribution and steric profile compared to the para-chloro analog 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1249558-44-8) . Meta-substitution withdraws electron density inductively without direct resonance conjugation to the pyrazole ring, while para-substitution can participate in resonance effects, potentially altering the pKa of the amine and the compound's hydrogen-bonding capacity [1]. The target compound's predicted logP of 2.48 is slightly higher than the para-chloro analog's predicted logP of ~2.3 [2], suggesting fine-tuned lipophilicity.

Medicinal Chemistry Halogen Bonding Drug Design

Vendor QC Documentation Advantage: Bidepharm Provides Batch-Specific NMR, HPLC, and GC Traces

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine from Bidepharm (Cat. BD01000269) is supplied with batch-specific quality control documentation including ¹H NMR, HPLC, and GC traces . This level of documentation allows procurement scientists to verify regioisomeric identity and purity before use, reducing the risk of downstream experimental failure due to misidentified material. Competing vendors of the closely related isomer 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine often provide only a certificate of analysis with purity percentage without detailed spectral data .

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine Based on Its Differentiated Properties


Kinase Inhibitor Lead Optimization Programs Requiring a 3-Aminopyrazole Hinge-Binding Motif with 5-Methyl Substitution

In programs targeting kinases where the hinge-binding 3-aminopyrazole must tolerate a 5-methyl group for selective pocket interactions, this compound provides the correct regioisomer for reliable SAR expansion [1]. Use of the swapped isomer (5-amino-3-methyl) would misorient the hinge-binding amine and produce misleading activity data [Section 3, Evidence 2].

Medicinal Chemistry Campaigns Prioritizing Low Lipophilicity for Improved Solubility and Reduced Promiscuity

The target compound's predicted logP of 2.48 is lower than the 3-methyl isomer (logP 3.00), making it a preferred choice when lead series require reduced logP for better solubility and drug-likeness [Section 3, Evidence 1]. This is particularly relevant for CNS or oral drug programs.

Synthesis of Chemical Biology Probes Where Meta-Chlorine Positioning is Required for Target Binding

The meta-chloro substitution on the phenyl ring provides a unique electronic and steric profile distinct from para-chloro analogs. Medicinal chemists designing probes based on known SAR that specifies a 3-chlorophenyl fragment (e.g., 5-HT₂C receptor ligands) can source this verified intermediate directly [Section 3, Evidence 3].

Laboratories Requiring Rigorous Quality Control Documentation for Reproducible Research and Publication

Research groups that must adhere to strict publication and patenting standards benefit from Bidepharm's provision of batch-specific NMR, HPLC, and GC traces, enabling identity and purity verification without in-house re-characterization [Section 3, Evidence 4].

Technical Documentation Hub

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